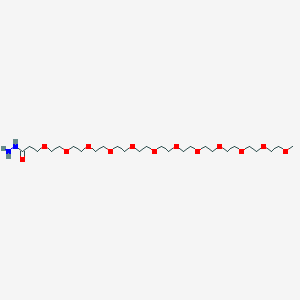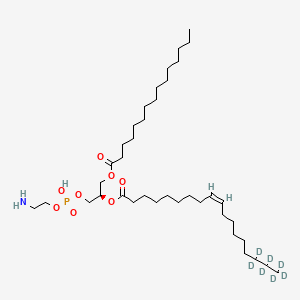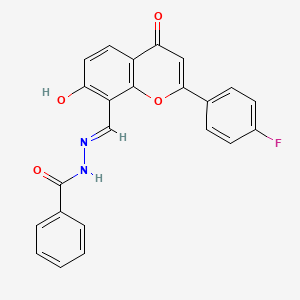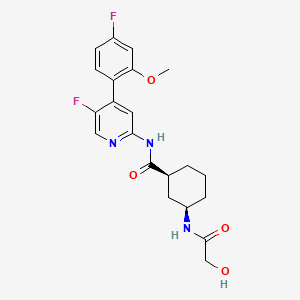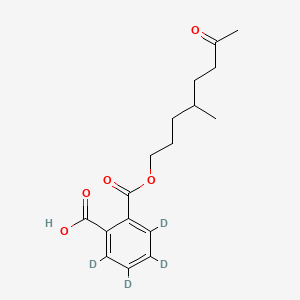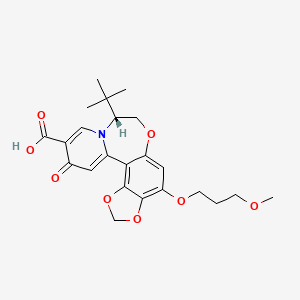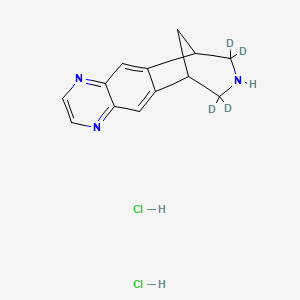
Varenicline-d4 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Varenicline-d4 (dihydrochloride) is a deuterium-labeled form of varenicline dihydrochloride. Varenicline is a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. This compound is primarily used in scientific research, particularly in studies related to smoking cessation due to its ability to modulate nicotinic receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of varenicline-d4 (dihydrochloride) involves the incorporation of deuterium atoms into the varenicline molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of varenicline-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high deuterium incorporation .
化学反応の分析
Types of Reactions
Varenicline-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of varenicline-d4 (dihydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterium-labeled reduced forms of the compound .
科学的研究の応用
Varenicline-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of varenicline.
Biology: Employed in studies investigating the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: Utilized in research focused on smoking cessation therapies and the development of new treatments for nicotine addiction.
Industry: Applied in the development of deuterium-labeled drugs to improve their pharmacokinetic properties
作用機序
Varenicline-d4 (dihydrochloride) exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This means it partially activates these receptors while also blocking nicotine from binding to them. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals trying to quit smoking. The compound also interacts with other nicotinic receptor subtypes, such as α3β4 and α7, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Varenicline (dihydrochloride): The non-deuterated form of varenicline-d4 (dihydrochloride).
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant that also acts as a smoking cessation aid.
Uniqueness
Varenicline-d4 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
特性
分子式 |
C13H15Cl2N3 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC名 |
13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;; |
InChIキー |
NZVVYNGXLGJKCW-AXHRBNSXSA-N |
異性体SMILES |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl |
正規SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


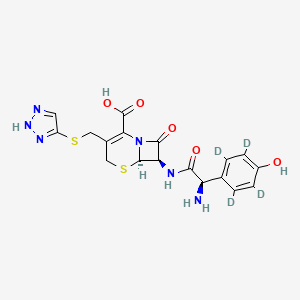
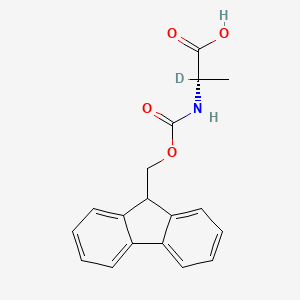
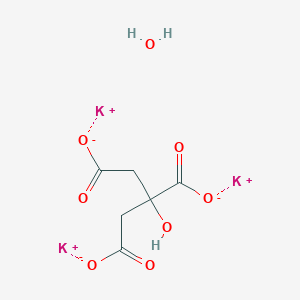
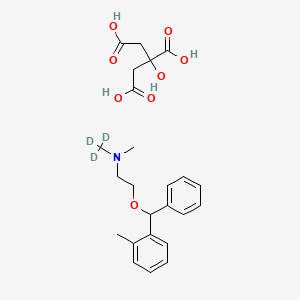
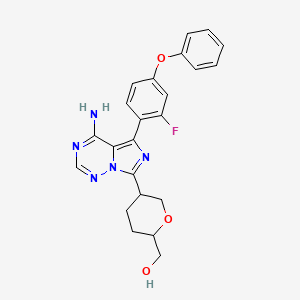
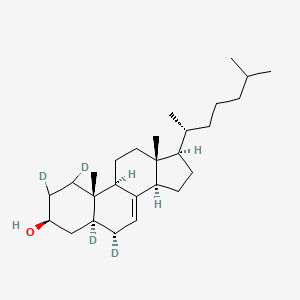
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
